Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate
Overview
Description
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate: is a bicyclic compound that features a unique structure combining an oxabicyclo and azabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate typically involves the reaction of benzylamine with a suitable oxabicyclo[3.3.1]nonanone derivative. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .
Biology and Medicine: Its bicyclic structure can interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxabicyclo and azabicyclo frameworks provide a rigid structure that can fit into the active sites of proteins, influencing their function .
Comparison with Similar Compounds
- 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
- 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Uniqueness: Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate is unique due to its specific substitution pattern and the presence of both oxabicyclo and azabicyclo frameworks. This dual framework provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
benzyl N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(20-8-11-4-2-1-3-5-11)17-14-12-6-16-7-13(14)10-19-9-12/h1-5,12-14,16H,6-10H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOOAGHIXSMBQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(C2NC(=O)OCC3=CC=CC=C3)CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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